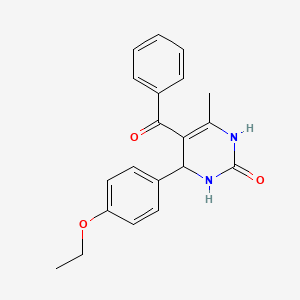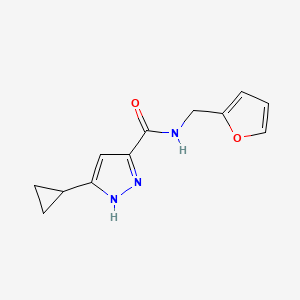![molecular formula C19H31NO B5083534 1-[5-(2,6-dimethylphenoxy)pentyl]-4-methylpiperidine](/img/structure/B5083534.png)
1-[5-(2,6-dimethylphenoxy)pentyl]-4-methylpiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[5-(2,6-dimethylphenoxy)pentyl]-4-methylpiperidine, also known as DMHP, is a synthetic compound that belongs to the family of piperidine derivatives. It has gained significant attention in the scientific community due to its potential applications in medical research. DMHP is a potent and selective agonist of the cannabinoid receptor CB2, which is predominantly expressed in immune cells.
Wirkmechanismus
1-[5-(2,6-dimethylphenoxy)pentyl]-4-methylpiperidine is a potent and selective agonist of the cannabinoid receptor CB2. Upon binding to CB2, 1-[5-(2,6-dimethylphenoxy)pentyl]-4-methylpiperidine activates a signaling cascade that leads to the modulation of various cellular processes. CB2 is predominantly expressed in immune cells and is involved in the regulation of immune function. 1-[5-(2,6-dimethylphenoxy)pentyl]-4-methylpiperidine can modulate the immune response by regulating the production of cytokines and chemokines. 1-[5-(2,6-dimethylphenoxy)pentyl]-4-methylpiperidine can also activate the PI3K/Akt signaling pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
1-[5-(2,6-dimethylphenoxy)pentyl]-4-methylpiperidine has been shown to have a range of biochemical and physiological effects. It can modulate the immune response by regulating the production of cytokines and chemokines. 1-[5-(2,6-dimethylphenoxy)pentyl]-4-methylpiperidine can also activate the PI3K/Akt signaling pathway, which is involved in cell survival and proliferation. Additionally, 1-[5-(2,6-dimethylphenoxy)pentyl]-4-methylpiperidine has been shown to have anti-inflammatory and analgesic properties. 1-[5-(2,6-dimethylphenoxy)pentyl]-4-methylpiperidine can also protect against neurodegeneration and has been investigated as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
1-[5-(2,6-dimethylphenoxy)pentyl]-4-methylpiperidine has several advantages for lab experiments. It is a potent and selective agonist of the CB2 receptor, which allows for specific modulation of immune function. 1-[5-(2,6-dimethylphenoxy)pentyl]-4-methylpiperidine can also be synthesized in large quantities with high purity, which is important for reproducibility in experiments. However, 1-[5-(2,6-dimethylphenoxy)pentyl]-4-methylpiperidine also has limitations for lab experiments. It can be difficult to work with due to its high potency, which requires careful handling and dosing. Additionally, 1-[5-(2,6-dimethylphenoxy)pentyl]-4-methylpiperidine has a short half-life, which can make it challenging to study its long-term effects.
Zukünftige Richtungen
There are several future directions for research on 1-[5-(2,6-dimethylphenoxy)pentyl]-4-methylpiperidine. One area of interest is the potential use of 1-[5-(2,6-dimethylphenoxy)pentyl]-4-methylpiperidine in cancer therapy. 1-[5-(2,6-dimethylphenoxy)pentyl]-4-methylpiperidine has been shown to have anticancer properties and has been investigated as a potential treatment for various types of cancer. Another area of interest is the potential use of 1-[5-(2,6-dimethylphenoxy)pentyl]-4-methylpiperidine in the treatment of autoimmune diseases. 1-[5-(2,6-dimethylphenoxy)pentyl]-4-methylpiperidine can modulate the immune response and has been studied for its potential use in the treatment of diseases such as multiple sclerosis and rheumatoid arthritis. Additionally, further research is needed to elucidate the long-term effects of 1-[5-(2,6-dimethylphenoxy)pentyl]-4-methylpiperidine and its potential use in the treatment of neurodegenerative diseases.
Synthesemethoden
1-[5-(2,6-dimethylphenoxy)pentyl]-4-methylpiperidine can be synthesized through a multistep process that involves the reaction of 2,6-dimethylphenol with 1-bromo-5-chloropentane to yield 1-[5-(2,6-dimethylphenoxy)pentyl]phenol. This intermediate is then converted to 1-[5-(2,6-dimethylphenoxy)pentyl]-4-methylpiperidine through a cyclization reaction with methylpiperidine in the presence of a base. The purity and yield of 1-[5-(2,6-dimethylphenoxy)pentyl]-4-methylpiperidine can be improved through further purification steps such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
1-[5-(2,6-dimethylphenoxy)pentyl]-4-methylpiperidine has been extensively studied for its potential applications in medical research. It has been shown to have anti-inflammatory, analgesic, and neuroprotective properties. 1-[5-(2,6-dimethylphenoxy)pentyl]-4-methylpiperidine can also modulate the immune response and has been investigated as a potential treatment for autoimmune diseases such as multiple sclerosis and rheumatoid arthritis. Additionally, 1-[5-(2,6-dimethylphenoxy)pentyl]-4-methylpiperidine has been shown to have anticancer properties and has been studied for its potential use in cancer therapy.
Eigenschaften
IUPAC Name |
1-[5-(2,6-dimethylphenoxy)pentyl]-4-methylpiperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31NO/c1-16-10-13-20(14-11-16)12-5-4-6-15-21-19-17(2)8-7-9-18(19)3/h7-9,16H,4-6,10-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKVBXBLXXZMFJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCCCCOC2=C(C=CC=C2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![propyl [(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B5083459.png)
![N~1~-{2-[(4-chlorobenzyl)thio]ethyl}-N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5083465.png)

![3-methylbutyl 4-[4-(benzyloxy)phenyl]-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5083486.png)
![N-{2-[3-(3-pyridinyl)-1H-1,2,4-triazol-5-yl]ethyl}-2,3-dihydro-1-benzofuran-5-carboxamide](/img/structure/B5083495.png)
![1-[(4-methyl-1H-imidazol-5-yl)methyl]-4-(4-nitrophenyl)piperazine](/img/structure/B5083501.png)
![methyl 3-[(2-thienylacetyl)amino]benzoate](/img/structure/B5083508.png)

![1-[1-(2-thienylcarbonyl)-3-piperidinyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5083518.png)
![N-(4-acetylphenyl)-2-[2-oxo-1-(2-pyridinylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide](/img/structure/B5083522.png)
![2-{4-[3-(4-morpholinyl)-4-nitrophenyl]-1-piperazinyl}ethanol](/img/structure/B5083523.png)

![2-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-5-methoxy-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]benzamide](/img/structure/B5083532.png)
![{4-[4-(dimethylamino)phenyl]-6,8,9-trimethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl}methanol](/img/structure/B5083539.png)